molecular formula C22H24N2O4S3 B2612610 2,4,6-trimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898413-91-7

2,4,6-trimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2612610
CAS RN: 898413-91-7
M. Wt: 476.62
InChI Key: DVWVKIVDCGZAJI-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H24N2O4S3 and its molecular weight is 476.62. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-trimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-trimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • This compound is involved in the synthesis of various benzenesulfonamides, including tetrahydroisoquinoline derivatives, which are explored for their potential in pharmaceutical applications. For instance, Dayan et al. (2013) synthesized N-(Quinoline-8-yl-aryl)benzenesulfonamides and half-sandwich ruthenium complexes, demonstrating their use as efficient catalysts in transfer hydrogenation reactions (Dayan et al., 2013).

Pharmacological Potential

  • Tetrahydroisoquinoline derivatives containing benzenesulfonamide moieties have been evaluated for their potential as human beta3 adrenergic receptor agonists, indicating their significant pharmacological interest. Parmee et al. (2000) identified certain derivatives as potent and selective agonists (Parmee et al., 2000).

Antitumor Activity

  • There's a growing interest in exploring tetrahydroquinoline derivatives bearing sulfonamide moiety for antitumor applications. Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives and evaluated them for their antitumor activity, showing some compounds to be more potent than the reference drug Doxorubicin (Alqasoumi et al., 2010).

Exploration in Carbonic Anhydrase Inhibition

  • These compounds are investigated for their role as carbonic anhydrase inhibitors. Bruno et al. (2017) studied the interactions between human carbonic anhydrases and novel classes of benzenesulfonamides, identifying potential inhibitors with significant selectivity and potency (Bruno et al., 2017).

Molecular Interactions and Synthesis Processes

  • The molecular interactions and synthesis processes involving benzenesulfonamide derivatives are a focal point of research. Studies like those conducted by Gul et al. (2016) examine the synthesis and bioactivity of these compounds, providing insights into their cytotoxicity and tumor-specificity (Gul et al., 2016).

properties

IUPAC Name

2,4,6-trimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S3/c1-15-12-16(2)22(17(3)13-15)30(25,26)23-19-9-8-18-6-4-10-24(20(18)14-19)31(27,28)21-7-5-11-29-21/h5,7-9,11-14,23H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWVKIVDCGZAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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